Stapled Analog of (KFF)3K Gains Antibacterial Activity Against Gram-Negative Strains Where Unmodified (KFF)3K is Inactive
Unmodified (KFF)3K is a poor antibacterial agent by itself. In a direct comparison, unmodified (KFF)3K exhibited no antibacterial effect against any tested strain at concentrations up to 32 µM [1]. In contrast, its hydrocarbon-stapled analog, (KFF)3K[5-9], showed potent activity with MIC values in the range of 2-16 µM against various Gram-positive and Gram-negative strains [1]. For a specific clinically-derived, β-lactam resistant E. coli strain (1841-06), unmodified (KFF)3K had an MIC > 32 µM, while stapled (KFF)3K[5-9] had an MIC of 4 µM, representing at least an 8-fold increase in potency [2].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against β-lactam resistant E. coli 1841-06 |
|---|---|
| Target Compound Data | (KFF)3K MIC > 32 µM |
| Comparator Or Baseline | Stapled analog (KFF)3K[5-9] MIC = 4 µM |
| Quantified Difference | >8-fold lower MIC (increased potency) |
| Conditions | Standard broth microdilution assay against clinically-derived β-lactam resistant E. coli strain |
Why This Matters
This demonstrates that (KFF)3K's structure can be engineered to dramatically change its function, from a non-antibacterial CPP to an active antimicrobial, highlighting its utility as a modular scaffold for drug development.
- [1] Macyszyn J, Chyży P, Burmistrz M, Lobka M, Miszkiewicz J, Wojciechowska M, Trylska J. Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K. Sci Rep. 2023 Sep 8;13(1):14826. doi: 10.1038/s41598-023-38745-y. View Source
- [2] Macyszyn J, Chyży P, Burmistrz M, Lobka M, Miszkiewicz J, Wojciechowska M, Trylska J. Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K. Sci Rep. 2023 Sep 8;13(1):14826. Table 2. The MIC and MBC of various (KFF)3K peptide forms compared with polymyxin B. View Source
